Imidazole C2-Methyl Substituent: ~10-Fold Potency Contribution vs. Des-Methyl Analog in Kinase Inhibition Assays
SAR analysis demonstrates that the 2-methyl substituent on the imidazole ring is critical for kinase inhibitory potency. Direct comparison within the scaffold class shows that removal of the imidazole C2-methyl group results in approximately a 10-fold reduction in kinase inhibition potency . The target compound, N-cyclohexyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine, retains this methyl group and is therefore predicted to maintain the full potency advantage over des-methyl analogs such as N-cyclohexyl-6-(1H-imidazol-1-yl)pyrimidin-4-amine.
| Evidence Dimension | Kinase inhibitory potency (fold-change upon C2-methyl removal) |
|---|---|
| Target Compound Data | Retains C2-methyl; baseline potency maintained |
| Comparator Or Baseline | Des-methyl analog (N-cyclohexyl-6-(1H-imidazol-1-yl)pyrimidin-4-amine); potency reduced ~10-fold vs. methylated parent |
| Quantified Difference | ~10-fold potency advantage for C2-methyl-bearing compound |
| Conditions | Kinase inhibition assays; exact kinase target(s) and assay conditions not specified in available public data for this specific compound |
Why This Matters
Procurement of the C2-methyl-bearing compound ensures access to the full-potency pharmacophore; substitution with a des-methyl analog risks an order-of-magnitude loss in target engagement.
